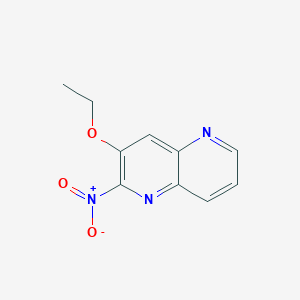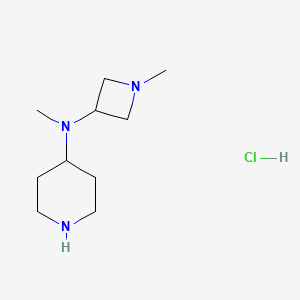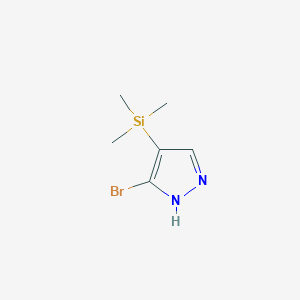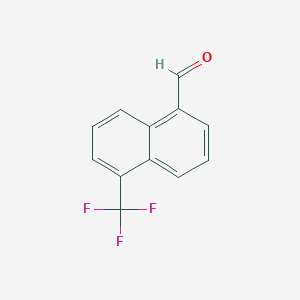
2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the sixth position, a methyl group at the first position, and a carboxylic acid group at the third position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
1-Methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the ethyl and fluoro substituents.
Indole-3-carboxylic acid: Lacks the methyl, ethyl, and fluoro substituents.
6-Fluoroindole: Lacks the carboxylic acid, ethyl, and methyl substituents.
Uniqueness: The presence of the ethyl, fluoro, and methyl groups in 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from other indole derivatives. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H12FNO2 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
2-ethyl-6-fluoro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |
Clave InChI |
FTQSQWDSHNNCNM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N1C)C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)
![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)



